l-Alanyl-l-valine l-Alanyl-l-valine Alanyl-Valine is a dipeptide composed of alanine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite.
Ala-Val is a dipeptide formed from L-alanyl and L-valine residues. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 3303-45-5
VCID: VC21068029
InChI: InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)C(C)N
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol

l-Alanyl-l-valine

CAS No.: 3303-45-5

Cat. No.: VC21068029

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

l-Alanyl-l-valine - 3303-45-5

Specification

Description Alanyl-Valine is a dipeptide composed of alanine and valine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis. This dipeptide has not yet been identified in human tissues or biofluids and so it is classified as an 'Expected' metabolite.
Ala-Val is a dipeptide formed from L-alanyl and L-valine residues. It has a role as a metabolite.
CAS No. 3303-45-5
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Standard InChI Key LIWMQSWFLXEGMA-WDSKDSINSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)[O-])[NH3+]
SMILES CC(C)C(C(=O)O)NC(=O)C(C)N
Canonical SMILES CC(C)C(C(=O)[O-])NC(=O)C(C)[NH3+]

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